Ethyl 3-(acetoxy)-3-butenoate
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Overview
Description
Ethyl 3-(acetoxy)-3-butenoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is particularly interesting due to its unique structure, which includes an acetoxy group attached to a butenoate backbone. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(acetoxy)-3-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-butenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the transesterification of ethyl acetate with 3-butenoic acid. This reaction can be catalyzed by a base such as sodium ethoxide or an acid such as p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture to promote the exchange of ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes using fixed-bed reactors. The reactants, such as ethanol and 3-butenoic acid, are fed into the reactor, where they come into contact with a solid acid catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetoxy)-3-butenoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 3-butenoic acid and ethanol. This reaction can be catalyzed by acids or bases.
Reduction: The ester can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-3-butenoate, using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products
Hydrolysis: 3-butenoic acid and ethanol.
Reduction: Ethyl 3-hydroxy-3-butenoate.
Substitution: Various amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(acetoxy)-3-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 3-(acetoxy)-3-butenoate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ester group can also be involved in transesterification reactions, leading to the formation of new esters with different properties .
Comparison with Similar Compounds
Ethyl 3-(acetoxy)-3-butenoate can be compared to other esters such as ethyl acetate and ethyl butanoate While all these compounds share the ester functional group, this compound is unique due to the presence of the acetoxy group attached to a butenoate backbone
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Ethyl butanoate: Known for its fruity aroma and used in flavorings and fragrances
Properties
CAS No. |
27593-43-7 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 3-acetyloxybut-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h2,4-5H2,1,3H3 |
InChI Key |
MSFQVKVROYFEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=C)OC(=O)C |
Origin of Product |
United States |
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